molecular formula C16H27ClN2O B1466296 N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride CAS No. 1219972-34-5

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride

Cat. No.: B1466296
CAS No.: 1219972-34-5
M. Wt: 298.8 g/mol
InChI Key: XEYSIDVMNRJRSC-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride is a chemical compound with the molecular formula C16H27ClN2O. It is known for its unique structure, which includes a piperidine ring attached to an aniline moiety via a methoxy linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride typically involves the reaction of N,N-diethylaniline with 4-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted aniline compounds .

Scientific Research Applications

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-3-(4-piperidinylmethoxy)aniline
  • N,N-Diethyl-3-(4-piperidinylmethoxy)aniline nitrate
  • N,N-Diethyl-3-(4-piperidinylmethoxy)aniline sulfate

Uniqueness

N,N-Diethyl-3-(4-piperidinylmethoxy)aniline hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain applications where these properties are critical.

Properties

IUPAC Name

N,N-diethyl-3-(piperidin-4-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O.ClH/c1-3-18(4-2)15-6-5-7-16(12-15)19-13-14-8-10-17-11-9-14;/h5-7,12,14,17H,3-4,8-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYSIDVMNRJRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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